molecular formula C9H11NO3 B1322042 (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 686758-01-0

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B1322042
CAS No.: 686758-01-0
M. Wt: 181.19 g/mol
InChI Key: YRUJRJMYUXXUSF-UHFFFAOYSA-N
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Description

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chiral benzodioxane derivative of interest in medicinal chemistry and organic synthesis. This compound, supplied with a high purity of 97% , features both an amino functional group and a hydroxymethyl side chain on its 2,3-dihydrobenzo[b][1,4]dioxin core structure. This molecular architecture makes it a valuable building block for the development of more complex molecules. The 2,3-dihydrobenzo[1,4]dioxin scaffold is recognized for its presence in biologically active compounds. Scientific literature indicates that structurally similar derivatives have been investigated as potent and selective alpha-2C adrenoceptor antagonists . Such compounds are of significant research value for the potential treatment of various peripheral and central nervous system diseases . As such, this compound serves as a key synthetic intermediate for researchers working in neuropharmacology and drug discovery. The compound has the Canonical SMILES string NC1=CC2=C(C=C1)OCC(CO)OC2 and the InChIKey YRUJRJMYUXXUSF-UHFFFAOYSA-N . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUJRJMYUXXUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Alcohol Derivatives and Amination

A patented process describes the preparation of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol derivatives starting from corresponding alcohol derivatives (compounds of formula B) followed by amination to introduce the amino group at the 6-position.

  • Key Features:
    • Use of organic solvents at mild temperatures (−10°C to 25°C)
    • Base-mediated reactions to facilitate substitution
    • Avoidance of lengthy protection-deprotection sequences common in earlier methods
    • Suitable for scale-up due to cost-effective reagents and conditions

This method yields a mixture of positional isomers that can be separated or further processed.

Improved Process for N-Acyl Derivatives (Related Chemistry)

A process for preparing N-(2,3-dihydrobenzodioxin-2-carbonyl)piperazine, a related compound, involves:

  • Heating ethyl 2,3-dihydrobenzodioxin-2-carboxylate with piperazine under nitrogen at 70–90°C for 3–15 hours
  • Work-up involving chloroform extraction, washing with sodium bicarbonate and acidification
  • Achieving high purity (99.3–99.9%) of the product

This method exemplifies efficient amidation and purification techniques applicable to benzodioxane derivatives and may be adapted for preparing the target compound or its intermediates.

Comparative Data Table of Preparation Methods

Method Description Key Reagents/Conditions Temperature Range Yield / Purity Advantages Limitations
Base-mediated amination of alcohol derivatives Alcohol derivatives, base, organic solvent −10°C to 25°C Moderate to high Mild conditions, scalable Mixture of isomers formed
(3 + 2) Cycloaddition with aromatic amines Ethyl 2,2-dicyanovinylcarbamate, aromatic amine 110°C 55–76% High yields, diverse substituents Higher temperature, longer time
Amidation of ethyl carboxylate with piperazine Ethyl 2,3-dihydrobenzodioxin-2-carboxylate, piperazine 70–90°C, 3–15 hrs 94%, purity 99.3–99.9% High purity, simple work-up Specific to piperazine derivatives

Research Findings and Notes

  • The patented base-mediated amination process addresses drawbacks of earlier methods that required expensive reagents and complex protection steps, making it more suitable for commercial scale synthesis.
  • The cycloaddition approach provides a route to benzodioxane-containing heterocycles but involves higher temperatures and longer reaction times.
  • The amidation process demonstrates that careful control of molar ratios, temperature, and work-up conditions can yield high-purity benzodioxane derivatives, which is critical for pharmaceutical applications.
  • No direct single-step synthesis of (6-Amino-2,3-dihydrobenzo[b]dioxin-2-yl)methanol was found; rather, multi-step sequences involving alcohol intermediates and selective amination are standard.
  • The choice of method depends on the scale, desired purity, and available starting materials.

Chemical Reactions Analysis

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that compounds with a similar structural motif to (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol exhibit various biological activities. Notably:

  • Antidiabetic Potential : Studies have shown that derivatives of this compound can inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can be beneficial in managing Type 2 Diabetes Mellitus (T2DM) by delaying glucose absorption in the intestine .
  • Neuroprotective Effects : The compound's structural features suggest potential neuroprotective properties, making it a candidate for further investigation in Alzheimer's disease treatment. In vitro studies have indicated its ability to inhibit acetylcholinesterase, an enzyme associated with neurodegeneration .

Applications in Drug Development

The unique structure of this compound positions it as a promising scaffold for drug development. Its applications include:

  • Lead Compound for Antidiabetic Drugs : The ability to inhibit key enzymes involved in glucose metabolism positions this compound as a lead candidate for developing new antidiabetic medications.
  • Potential Antineoplastic Agent : Given its structural similarities to known anticancer agents, further exploration could reveal its efficacy against various cancers through mechanisms involving apoptosis and cell cycle regulation.

Case Studies

Several studies have highlighted the therapeutic potential of this compound and its derivatives:

StudyFocusFindings
Antidiabetic ActivityDemonstrated inhibition of α-glucosidase; potential for T2DM management.
Neuroprotective PropertiesInhibition of acetylcholinesterase; implications for Alzheimer's treatment.
Synthesis and CharacterizationDetailed synthesis protocols and characterization techniques were established for derivatives.

Mechanism of Action

The mechanism of action of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

Amino vs. Halogen Substituents
  • (R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 1931925-48-2): Substituent: Chlorine at position 6 (electron-withdrawing). Impact: Reduces electron density on the aromatic ring, decreasing reactivity in electrophilic substitution. Stability is enhanced compared to amino derivatives . Applications: Useful as a chiral intermediate in asymmetric synthesis .
  • (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 280752-78-5): Substituent: Bromine at position 5. Impact: Larger atomic radius than chlorine, increasing steric hindrance. Electron-withdrawing effect further lowers ring reactivity .
  • Target Compound: Substituent: Amino group at position 6 (electron-donating). Impact: Enhances ring electron density, promoting electrophilic aromatic substitution. Increases solubility in polar solvents due to hydrogen bonding .
Amino vs. Alkyl Substituents
  • (6-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (HMBc): Substituent: Propyl group at position 6. Impact: Hydrophobic alkyl chain reduces solubility in water but improves lipid membrane permeability. Less reactive than amino derivatives .

Structural Isomerism and Stereochemistry

  • 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol (CAS 4384-99-0): Structural Difference: Amino group at position 2, ethanol at position 1. Impact: Altered hydrogen-bonding interactions and spatial arrangement may affect biological activity (e.g., receptor binding) .
  • (S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 1420537-26-3): Substituent: Fluorine at position 3.

Physicochemical and Spectral Properties

Compound Substituent (Position) $ ^1H $-NMR Shifts (δ, ppm) Solubility Stability
Target Compound -NH$2$ (6), -CH$2$OH (2) 6.80–0.93 (aromatic), 4.90–3.92 (dioxane protons) High in polar solvents Moderate (amino oxidation risk)
(6-Chloro-2,3-dihydrobenzodioxin-2-yl)methanol -Cl (6) 7.23–4.09 Moderate High
(6-Bromo-2,3-dihydrobenzodioxin-2-yl)methanol -Br (6) N/A Low High
HMBc -C$3$H$7$ (6) 6.80–0.93 Low High

Biological Activity

The compound (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a member of the benzodioxane family, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through various studies, including its synthesis, anticancer properties, and other relevant pharmacological effects.

  • Molecular Formula : C9H11N1O3
  • Molecular Weight : 181.19 g/mol
  • CAS Number : Not explicitly listed but can be derived from its structure.

The structural configuration of this compound allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to the benzodioxane structure. For example:

  • Cytotoxicity Studies : The compound was evaluated for its cytotoxic effects against several cancer cell lines using the Sulforhodamine B (SRB) assay. Results indicated that derivatives of benzodioxane exhibited significant cytotoxicity with IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and HCT116 cell lines, while standard drugs like doxorubicin showed higher IC50 values (7.46 µM to 8.29 µM) .
  • Mechanism of Action : The anticancer mechanisms were investigated through:
    • EGFR Inhibition : The compound demonstrated inhibitory effects on the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
    • Apoptosis Assessment : Annexin V-FITC assays indicated that the compound induces apoptosis in cancer cells by modulating proteins involved in the mitochondrial apoptosis pathway such as Bax and Bcl-2 .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The results indicated significant antioxidant activity with IC50 values ranging from 31.52 µM to 198.41 µM across different derivatives .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that specific functional groups attached to the benzodioxane core significantly influence biological activity:

Functional GroupEffect on Activity
Hydroxyl GroupsEnhance antioxidant properties
Amino GroupsContribute to cytotoxicity against cancer cells
Methylene LinkageModulates interaction with biological targets

Case Studies

  • Study on Aurora Kinase Inhibition :
    • A synthesized derivative of this compound was tested for its ability to inhibit Aurora kinases, enzymes critical for cell division. Molecular docking studies suggested strong binding affinity, indicating potential as an anticancer agent .
  • Evaluation in Animal Models :
    • In vivo studies demonstrated that compounds based on this structure could reduce tumor growth in xenograft models, further supporting their potential therapeutic applications .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, and how should data interpretation proceed?

  • Methodological Answer : Use 1^1H NMR and 13^13C NMR (DMSO-d6_6 or CDCl3_3) to confirm proton and carbon environments, focusing on the amino and methanol groups. IR spectroscopy can validate functional groups (e.g., -OH, -NH2_2). For structural ambiguity, compare experimental data with DFT-optimized geometries (e.g., bond angles, dihedral angles) using the B3LYP/6-311++G(d,p) basis set .

Q. How can Density Functional Theory (DFT) be applied to predict electronic properties of this compound?

  • Methodological Answer : Optimize the molecular structure using DFT/B3LYP with a 6-311++G(d,p) basis set. Calculate Natural Bond Orbital (NBO) analysis to assess charge distribution and hyperconjugative interactions. Evaluate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and nonlinear optical (NLO) properties .

Q. What synthetic routes are feasible for this compound, and how can purity be ensured?

  • Methodological Answer : Adapt reductive amination or DIBAL-H-mediated reduction (e.g., at -70°C for 1.5–2 hours) from analogous dihydrobenzodioxin derivatives. Purify via column chromatography (silica gel, hexane/EtOAc gradients) and confirm purity through melting point analysis and HPLC .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data (e.g., bond angles) be resolved?

  • Methodological Answer : Re-evaluate computational parameters (e.g., basis set selection, solvent effects) and cross-validate with X-ray crystallography. If crystallography is unavailable, use vibrational frequency analysis to ensure optimized geometries correspond to local minima .

Q. What experimental design principles apply to assessing environmental stability and degradation pathways?

  • Methodological Answer : Conduct laboratory studies under controlled abiotic/biotic conditions (pH, light, microbial activity). Use LC-MS or GC-MS to identify degradation products. Align with frameworks like Project INCHEMBIOL, which evaluates chemical fate in environmental compartments .

Q. How to design a molecular docking study to identify biological targets?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand (AMBER/GAFF force fields) and protein (PDB structure). Validate docking poses with MD simulations and compare binding affinities against known inhibitors. Prioritize targets linked to amino-phenolic bioactivity (e.g., kinase or oxidoreductase enzymes) .

Q. What statistical models are appropriate for analyzing pharmacological data (e.g., dose-response)?

  • Methodological Answer : Apply randomized block designs with split-plot arrangements to account for variables like rootstock effects or temporal factors. Use ANOVA followed by Tukey’s HSD for post-hoc analysis. For dose-response curves, fit data to Hill or logistic models .

Q. How to optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Methodological Answer : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF for DIBAL-H reductions). Monitor reactions via TLC and optimize stoichiometry (e.g., 5.1 equiv. DIBAL-H for complete reduction). Scale-up using flow chemistry to enhance reproducibility .

Methodological Notes

  • Theoretical Integration : Frame studies within conceptual frameworks (e.g., electronic structure theory for DFT, ecological risk assessment for environmental studies) to guide hypothesis formulation and data interpretation .
  • Data Validation : Cross-reference spectral data with computational predictions and replicate experiments under varied conditions to address contradictions .
  • Ethical Compliance : Adhere to safety protocols (e.g., P201/P202 hazard codes) when handling reactive intermediates .

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